N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide, commonly known as DBCO-NHS ester, is a chemical compound used in various scientific research applications. It is a reactive molecule that can be used for labeling biomolecules such as proteins, nucleic acids, and carbohydrates.
Mechanism of Action
DBCO-NHS ester reacts with primary amines on biomolecules to form stable amide bonds. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for a wide range of biological applications. The reaction between DBCO-NHS ester and biomolecules can be monitored using various techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and mass spectrometry.
Biochemical and Physiological Effects:
DBCO-NHS ester is a non-toxic and non-immunogenic compound that does not interfere with the biological activity of labeled biomolecules. It has been shown to have minimal effects on the structure and function of proteins and nucleic acids, making it an ideal labeling reagent for biological and biomedical research.
Advantages and Limitations for Lab Experiments
One of the major advantages of DBCO-NHS ester is its high specificity and reactivity towards primary amines on biomolecules. It can be used for labeling a wide range of biomolecules in complex biological systems. However, DBCO-NHS ester has a limited shelf life and should be stored at -20°C to maintain its stability. It is also sensitive to moisture and should be handled under dry conditions.
Future Directions
DBCO-NHS ester has the potential to be used in a wide range of biological and biomedical research applications. Some of the future directions for this compound include:
1. Development of new labeling strategies for complex biological systems.
2. Optimization of labeling conditions to improve labeling efficiency and specificity.
3. Development of new DBCO derivatives with improved properties such as stability, solubility, and reactivity.
4. Investigation of the biological and physiological effects of DBCO-NHS ester labeling on biomolecules.
5. Application of DBCO-NHS ester in drug discovery and development.
In conclusion, DBCO-NHS ester is a versatile and useful compound that has a wide range of scientific research applications. Its high specificity and reactivity towards primary amines on biomolecules make it an ideal labeling reagent for biological and biomedical research. With further research and development, DBCO-NHS ester has the potential to be used in a variety of new applications in the future.
Synthesis Methods
DBCO-NHS ester is synthesized by reacting DBCO with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of an ester bond between the carboxylic acid group of DBCO and the amino group of NHS.
Scientific Research Applications
DBCO-NHS ester is widely used in bioconjugation and labeling applications in biological and biomedical research. It can be used to label biomolecules such as proteins, nucleic acids, and carbohydrates with a variety of labels such as fluorescent dyes, biotin, and magnetic beads. This labeling enables the visualization, purification, and quantification of biomolecules in complex biological systems.
properties
IUPAC Name |
(2Z)-N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c17-13-8-7-10(9-14(13)18)19-16(20)15-11-5-3-1-2-4-6-12(11)15/h3,5,7-9,11-12,15H,1-2,4,6H2,(H,19,20)/b5-3- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKQZNRTCYTFJV-HYXAFXHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)C=CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)/C=C\C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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